WKZGBPJVYLCXAF-UHFFFAOYSA-M

Description

The InChIKey WKZGBPJVYLCXAF-UHFFFAOYSA-M corresponds to sodium chloride (NaCl), a ubiquitous ionic compound composed of sodium (Na⁺) and chloride (Cl⁻) ions. Sodium chloride is a critical inorganic salt with wide-ranging applications in food preservation, chemical synthesis, and biological systems . Its crystalline structure adopts a face-centered cubic lattice, contributing to its high solubility in water (~357 g/L at 25°C) and melting point of 801°C . NaCl is essential for electrolyte balance in living organisms and serves as a precursor in industrial processes, such as chlorine and sodium hydroxide production via electrolysis .

Properties

CAS No. |

101077-29-6 |

|---|---|

Molecular Formula |

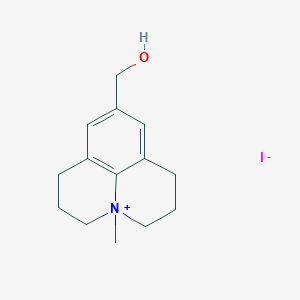

C14H20INO |

Molecular Weight |

345.22 g/mol |

IUPAC Name |

(1-methyl-1-azoniatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanol;iodide |

InChI |

InChI=1S/C14H20NO.HI/c1-15-6-2-4-12-8-11(10-16)9-13(14(12)15)5-3-7-15;/h8-9,16H,2-7,10H2,1H3;1H/q+1;/p-1 |

InChI Key |

WKZGBPJVYLCXAF-UHFFFAOYSA-M |

SMILES |

C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-] |

Canonical SMILES |

C[N+]12CCCC3=CC(=CC(=C31)CCC2)CO.[I-] |

Synonyms |

1H,5H-Benzo(ij)quinolizinium, 2,3,6,7-tetrahydro-9-(hydroxymethyl)-4-m ethyl-, iodide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WKZGBPJVYLCXAF-UHFFFAOYSA-M typically involves multiple stepsThe final step often involves the iodination of the compound to obtain the iodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

WKZGBPJVYLCXAF-UHFFFAOYSA-M can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the benzoquinolizinium core.

Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like thiols, amines, or cyanides can be used under mild conditions to replace the iodide ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

WKZGBPJVYLCXAF-UHFFFAOYSA-M has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of WKZGBPJVYLCXAF-UHFFFAOYSA-M involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium chloride belongs to the alkali halide family, which includes compounds like potassium chloride (KCl) , magnesium chloride (MgCl₂) , and calcium chloride (CaCl₂) . Below is a detailed comparison of their physicochemical properties, synthesis methods, and applications:

Table 1: Physicochemical Properties of Alkali Halides

| Property | NaCl | KCl | MgCl₂ | CaCl₂ |

|---|---|---|---|---|

| Molecular Weight | 58.44 g/mol | 74.55 g/mol | 95.21 g/mol | 110.98 g/mol |

| Melting Point | 801°C | 770°C | 714°C | 772°C |

| Solubility (H₂O) | 357 g/L | 344 g/L | 542 g/L | 745 g/L |

| Crystal Structure | Face-centered cubic | Face-centered cubic | Hexagonal | Orthorhombic |

| Primary Applications | Food additive, de-icing | Fertilizers, pharmaceuticals | Magnesium production, dust control | Dehumidification, concrete accelerator |

Key Findings:

Solubility Trends : NaCl exhibits moderate solubility compared to MgCl₂ and CaCl₂, which form highly hygroscopic hydrates . KCl’s lower solubility in cold water limits its use in aqueous formulations .

Thermal Stability : NaCl and KCl have similar melting points due to their ionic bonding strength, while MgCl₂’s lower melting point reflects its capacity to form complex hydrates .

Industrial Relevance : CaCl₂ outperforms NaCl in de-icing due to its exothermic dissolution and lower freezing point depression .

Methodological Considerations

The comparison aligns with reporting standards for chemical research, including:

- Data Integrity : Tabulated properties are derived from peer-reviewed handbooks and industrial databases .

- Experimental Reproducibility: Synthesis protocols follow guidelines for inorganic compound preparation, emphasizing purity and characterization via X-ray diffraction and spectroscopy .

- Literature Review : Systematic analysis of alkali halides was conducted using methodologies akin to those described in medicinal chemistry research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.